Product packaging for Cyclopropaneoctanoic acid(Cat. No.:CAS No. 5617-99-2)

Cyclopropaneoctanoic acid

Cat. No.: B1657308
CAS No.: 5617-99-2
M. Wt: 184.27
InChI Key: NDHMBVUODHGBAF-UHFFFAOYSA-N
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Description

Cyclopropaneoctanoic acid is a fatty acid incorporating a cyclopropane ring in its structure, a feature of interest in lipidomics and metabolic research. This compound is identified in biological systems, including human adipose tissue and serum, where it is stored primarily in triacylglycerols and also found in phospholipids . Its presence in humans, initially noted in obese subjects, and its subsequent detection in controlled dietary studies highlight its relevance as a biomarker of dietary intake and metabolic status . The primary cyclopropane fatty acid in human tissues is its 2-hexyl derivative, also known as 9,10-methylenehexadecanoic acid, which constitutes approximately 0.4% of total fatty acids in human adipose tissue and about 0.2% in serum . Research applications for this compound are broad. Scientists utilize it to investigate the biological effects of cyclopropane fatty acids (CPFAs), which include potential modulation of enzyme activities such as cyclooxygenase and actomyosin ATPase . Controlled dietary studies demonstrate that the plasma concentration of CPFAs, including dihydrosterculic acid, increases with the consumption of CPFA-rich foods like dairy products, confirming their bioaccessibility and potential for accumulation in the human body . Furthermore, animal model studies indicate that the content of this compound 2-hexyl in adipose tissue is sensitive to nutritional status, showing a decrease under conditions of food restriction . This compound is provided exclusively for research purposes to support advancements in nutritional science, metabolic health, and the study of lipid-driven inflammation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B1657308 Cyclopropaneoctanoic acid CAS No. 5617-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-cyclopropyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHMBVUODHGBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311889
Record name Cyclopropaneoctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-99-2
Record name Cyclopropaneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

Cyclopropaneoctanoic acid is a saturated fatty acid with a cyclopropane (B1198618) ring incorporated into its octanoic acid backbone. Its chemical identity is precisely defined by its IUPAC name, 8-cyclopropyloctanoic acid, and its unique CAS registry number, 5617-99-2. nih.gov The presence of the cyclopropane ring confers specific physical and chemical properties that distinguish it from its straight-chain and unsaturated counterparts.

Table 1: of this compound

Property Value Source
IUPAC Name 8-cyclopropyloctanoic acid nih.gov
CAS Number 5617-99-2 nih.gov
Molecular Formula C₁₁H₂₀O₂ nih.gov
Molecular Weight 184.27 g/mol nih.gov

Natural Occurrence and Biosynthesis

Cyclopropaneoctanoic acid and its longer-chain homologues are not synthesized by mammals but are found in various microorganisms and plants. mdpi.comd-nb.info Their presence in mammalian tissues is attributed to dietary intake and the metabolic activity of the gut microbiota. mdpi.com

The biosynthesis of cyclopropane (B1198618) fatty acids is a post-synthetic modification of existing unsaturated fatty acids within the phospholipid bilayer of cell membranes. The key enzyme, cyclopropane-fatty-acyl-phospholipid synthase, utilizes S-adenosyl-L-methionine (SAM) as the donor of the methylene (B1212753) bridge that forms the cyclopropane ring across the double bond of an unsaturated fatty acyl chain. researchgate.netd-nb.info This enzymatic process is a critical adaptive mechanism in many bacteria, helping to maintain membrane integrity under various stress conditions. researchgate.net

Molecular Biological Activities and Mechanistic Insights

Modulation of Bacterial Physiology and Stress Responses

The incorporation of cyclopropaneoctanoic acid into the phospholipid bilayer of bacterial cell membranes is a key adaptive mechanism. This modification alters the membrane's physical characteristics, enabling bacteria to thrive under conditions that would otherwise be detrimental.

The presence of this compound in bacterial membranes serves a dual function, enhancing both stability and fluidity to adapt to environmental cues. researchgate.net The cyclopropane (B1198618) ring introduces a rigid kink in the fatty acid chain, which is more pronounced than the bend from a double bond in unsaturated fatty acids. nih.gov This structure disrupts the tight packing of lipid chains, thereby increasing the lateral diffusion of lipids and promoting membrane fluidity, which is particularly crucial for survival at low temperatures. researchgate.netnih.gov

Molecular dynamics simulations have shown that CPFAs like this compound can increase the occurrence of gauche defects in the lipid chains, further contributing to enhanced fluidity. researchgate.net Concurrently, these fatty acids provide a greater degree of order compared to their unsaturated counterparts and limit the rotation around the bonds adjacent to the cyclopropane ring. researchgate.net This ordering effect is believed to stabilize the membrane, protecting it against physical and chemical damage. researchgate.net The ability of this compound to modulate these properties allows bacteria to maintain membrane integrity and function across a wide range of environmental conditions. researchgate.net

The synthesis and incorporation of this compound are strongly linked to bacterial resistance against a variety of environmental challenges. mdpi.comveeva.com This adaptive response is critical for survival in hostile environments. researchgate.net

Acid pH: The accumulation of CPFAs in the cell membrane is a crucial defense against acid stress. nih.govnih.gov In pathogens like Helicobacter pylori, which inhabit the highly acidic environment of the stomach, strains unable to synthesize CPFAs show a dramatic decrease in viability—by several orders of magnitude—following acid shock. nih.gov This suggests that the cyclopropanation of fatty acids reduces membrane permeability to protons, a key element of acid resistance. nih.govresearchgate.net

Temperature: Bacteria modify their membrane composition in response to temperature changes, and this compound plays a vital role in this process. mdpi.comveeva.com During cold shock, the increased fluidity provided by the cyclopropane ring helps maintain membrane function. nih.gov It has been observed that at lower temperatures, some microorganisms increase the proportion of unsaturated and cyclopropane fatty acids to preserve membrane fluidity. restek.com

Osmolarity: High osmotic pressure is another stressor that triggers an increase in CPFA content. mdpi.comveeva.com In a study on Lactobacillus salivarius, exposure to osmotic stress led to a notable increase in this compound, which was identified as a mechanism to enhance osmotic resistance and maintain the structural integrity of the cell membrane. researchgate.net

Solvents, Antibiotics, and Heavy Metals: The presence of cyclopropane fatty acids has been associated with increased resistance to various toxic substances, including solvents, antibiotics, and heavy metals. mdpi.comveeva.com This broad resistance is likely due to the stabilizing effect of CPFAs on the membrane, which can limit the influx of harmful compounds.

Table 1: Environmental Stressors and the Role of this compound

Stressor Observed Effect/Role of this compound Reference
Acid pH Increases survival during acid shock by reducing membrane permeability to protons. Critical for pathogens like Helicobacter pylori. nih.govnih.govresearchgate.net
Temperature (Cold) Enhances membrane fluidity at low temperatures, preventing phase separation and maintaining membrane function. nih.govrestek.com
Osmolarity Synthesis is increased to enhance osmotic resistance and maintain structural and functional integrity of the cell membrane. researchgate.netmdpi.com
Solvents Contributes to resistance, likely by stabilizing the membrane and reducing permeability. mdpi.comveeva.com
Antibiotics Implicated in resistance mechanisms, potentially through membrane stabilization. mdpi.comveeva.comnih.gov
Heavy Metals Associated with resistance in various bacterial strains. mdpi.comveeva.com

The ability of bacteria to modify their membranes with this compound is not only a survival mechanism but also a direct contributor to their virulence. mdpi.comveeva.comnih.gov Several studies have demonstrated that bacterial strains deficient in CPFA synthesis are less pathogenic. nih.gov

For instance, the reduced viability of H. pylori mutants lacking CPFAs under acidic conditions directly impairs their ability to colonize the stomach, a key step in their pathogenesis. nih.gov Similarly, mutants of the probiotic Lactobacillus reuteri that cannot produce CPFAs are defective in their ability to inhibit the inflammatory cytokine TNF, suggesting a role for these fatty acids in modulating host immune responses. mdpi.com The overarching evidence indicates that the dysregulation or inhibition of the cfa gene, which is responsible for CPFA synthesis, could serve as a potential therapeutic target to combat bacterial pathogenicity. nih.gov

Table 2: Bacterial Species and Pathogenesis-Related Findings

Bacterial Species Role of CPFAs in Pathogenesis Reference
Helicobacter pylori Essential for surviving acid shock in the stomach, a critical factor for colonization and pathogenesis. nih.gov
Lactobacillus reuteri CPFA synthase mutants show defects in inhibiting TNF, indicating a role in immunomodulation. mdpi.com
General Pathogens The cfa gene and CPFAs are considered crucial for bacterial adaptive responses and pathogenicity, making them potential therapeutic targets. nih.gov

This compound is increasingly implicated in bacterial antibiotic resistance. nih.gov While the precise mechanisms are still under investigation, the primary hypothesis centers on the alteration of cell membrane properties. nih.govmdpi.com Bacterial resistance often involves limiting the intracellular concentration of an antibiotic. mdpi.commdpi.com

By increasing membrane stability and altering its fluidity, this compound can contribute to reduced membrane permeability. researchgate.netnih.gov This fortification of the outer membrane can act as a more robust barrier, hindering the entry of hydrophilic antibiotics that typically pass through porin channels. mdpi.com Furthermore, compelling evidence suggests a significant role for the cfa gene and its CPFA products in bacterial adaptive responses to antibiotics, highlighting their importance in the development of drug resistance. nih.gov The inhibition of CPFA synthesis is therefore being explored as a potential strategy to counteract bacterial drug resistance. nih.gov

Enzymatic Regulation and Interaction

Beyond its structural role in bacterial membranes, this compound and related compounds have been reported to interact with and modulate the activity of certain enzymes.

Fatty acids containing cyclopropane rings have been reported to influence the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). mdpi.comveeva.comresearchgate.net The COX enzymes are central to the metabolism of fatty acids into prostaglandins, which are potent inflammatory mediators. nih.gov Studies have suggested that CPFAs can modulate the activity of COX enzymes, which could have implications for inflammation. mdpi.comveeva.com The methyl ester of 2-hexylthis compound has been specifically investigated for its anti-inflammatory effects and its ability to inhibit enzymes like cyclooxygenase. This suggests a potential for these unique fatty acids to influence inflammatory processes through direct enzymatic interaction.

Stearoyl-CoA Desaturase Regulation

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, primarily responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). frontiersin.orgneist.res.in This process is a rate-limiting step in the biosynthesis of MUFAs like oleate (B1233923) and palmitoleate, which are essential components of triglycerides, cholesterol esters, and membrane phospholipids (B1166683). frontiersin.org The ratio of SFAs to MUFAs is vital for maintaining cellular health, influencing membrane fluidity, and participating in signal transduction pathways. frontiersin.orgneist.res.in

Research has shown that certain cyclopropane fatty acids can influence the activity and expression of SCD. A derivative of this compound, specifically this compound 2-hexyl (CPOA2H), has been observed to upregulate the expression of the SCD gene in in-vitro studies using human hepatic HepG2 cells. neist.res.in This upregulation is part of a broader effect on genes associated with lipid synthesis. neist.res.in Furthermore, related compounds, such as cyclopropenoid fatty acids, have also been reported to have an influence on the activity of stearoyl-CoA desaturase. scispace.com

Actomyosin (B1167339) ATPase Modulation

Actomyosin ATPase is an enzyme complex crucial for muscle contraction, hydrolyzing ATP to provide the necessary energy for the interaction between actin and myosin filaments. The modulation of its activity can directly impact muscle function.

Studies have identified that a specific cyclopropane fatty acid, cis-9,10-methylenehexadecanoic acid (an alternate name for this compound 2-hexyl), exhibits inhibitory effects on this enzyme. nih.govoup.com In research utilizing guinea pig myocardium, this compound was shown to inhibit the activity of actomyosin ATPase, which consequently led to a decrease in myocardial contractility. nih.govoup.comfatplants.net This finding suggests a direct interaction between this cyclopropane fatty acid and the machinery of muscle contraction at the molecular level.

Protein Kinase C-epsilon Activation

Protein Kinase C-epsilon (PKCε) is a member of the novel PKC subfamily and a key component in various cellular signaling cascades, influencing processes from neuroprotection to cell proliferation. nih.govnih.gov

A synthetic derivative of linoleic acid containing cyclopropane rings, 8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), has been identified as a selective and direct activator of PKCε. nih.govaocs.org In cell-free assays, DCP-LA demonstrated a significantly higher potency for activating PKC-epsilon compared to other PKC isozymes. nih.gov This selective activation is thought to occur through a distinct mechanism, possibly by binding to the phosphatidylserine-binding site on the PKCε molecule. nih.gov The utility of DCP-LA as a selective PKCε agonist has been leveraged in various research models, including studies on Schwann cell proliferation and migration. nih.gov Another designated compound, FR236924, which is chemically named 2-((2-Pentylcyclopropyl)methyl) this compound, is also utilized in research as a selective activator for PKC epsilon. oup.com

Research Findings on PKC-epsilon Activation
CompoundChemical NameObserved EffectModel SystemReference
DCP-LA8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acidSelective and direct activation of PKC-epsilonCell-free PKC assay, PC-12 cells, Rat brain slices nih.gov
FR2369242-((2-Pentylcyclopropyl)methyl) this compoundUsed as a selective PKC epsilon activatorNeuromuscular studies oup.com
DCP-LAdicyclopropyl-linoleic acidUsed as a PKCε agonistRat primary Schwann cells culture nih.gov

Influence on Lipid Metabolic Pathways at the Cellular Level (Non-Clinical Models)

This compound and its derivatives have been shown to exert influence over lipid metabolic pathways in various non-clinical models. These fatty acids are absorbed and incorporated into cellular lipids, affecting both synthesis and storage. scispace.comnih.gov

In human hepatic HepG2 cells, a model for liver cell function, treatment with this compound 2-hexyl (CPOA2H) was found to increase the expression of key genes involved in lipid metabolism. neist.res.in This includes genes that regulate the synthesis and release of lipids, such as Sterol Regulatory Element Binding Protein 1 (SREBF1), Fatty Acid Synthase (FASN), and Diacylglycerol O-Acyltransferase (DGAT1), in addition to Stearoyl-CoA Desaturase (SCD). neist.res.in

Studies have also identified CPOA2H in human adipose tissue and serum, where its concentration has been positively correlated with serum triacylglycerol levels. nih.gov In adipose tissue, it is found primarily within triacylglycerols. nih.govoup.com Furthermore, research in rat models demonstrated that the amount of CPOA2H stored in adipose tissue was affected by dietary intake, decreasing in rats on a restricted diet. nih.govoup.com These findings suggest that this compound is integrated into cellular lipid pathways and may play a role in modulating triacylglycerol metabolism. nih.gov

Effects of this compound 2-Hexyl (CPOA2H) on Lipid Metabolism
Model SystemFindingImplicationReference
Human HepG2 CellsUpregulates expression of genes like SREBF1, FASN, SCD, DGAT1.Influences lipid synthesis and release at the cellular level. neist.res.in
Human Serum/Adipose TissueSerum levels positively correlate with triacylglycerol concentrations. Stored mainly in triacylglycerols in adipose tissue.Associated with systemic triacylglycerol levels. nih.govoup.com
Rat ModelAdipose tissue content of CPOA2H is reduced by a restricted diet.Storage is influenced by dietary fat intake. nih.govoup.com

Role in Plant Stress Adaptation (e.g., Cuticle Deposition and Drought Response)

In the plant kingdom, cyclopropane fatty acids have been identified as having a potential role in stress adaptation, particularly in response to drought. frontiersin.org While the plant cuticle, a waxy layer covering the epidermis, is a primary barrier against non-stomatal water loss and environmental stress, the direct involvement of cyclopropane fatty acids in cuticle deposition is an area of ongoing research.

However, a direct correlation between the presence of these fatty acids and drought tolerance has been observed. nih.gov Early research identified long-chain cyclopropane fatty acids in the drought-tolerant plant species Corynephorus canescens, where they were found exclusively in the phosphatidylcholine fraction of the lipids. nih.gov The proposed biological function of cyclopropane fatty acids in plants is linked to stress response, helping to adapt membranes to environmental challenges such as drought and changes in temperature or pH. frontiersin.org The presence of this compound, 2-hexyl (also known as 9,10-Methylenehexadecanoic acid) has been documented in various plants, including Schisandra chinensis and Magnolia grandiflora. aocs.org This suggests that these specialized fatty acids are part of the metabolic machinery that certain plants can utilize to cope with adverse environmental conditions. frontiersin.org

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis of Cyclopropaneoctanoic Acid Derivatives

The creation of cyclopropane-containing fatty acids in a laboratory setting primarily involves the chemical conversion of corresponding unsaturated fatty acids. These methods aim to install the three-membered ring with high efficiency and stereospecificity.

The most common laboratory approach for synthesizing cyclopropane (B1198618) fatty acids is the cyclopropanation of a double bond in an unsaturated fatty acid precursor, such as oleic acid. This strategy is inspired by the natural biosynthetic pathway where enzymes like cyclopropane-fatty-acyl-phospholipid synthase catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain. wikipedia.org

A cornerstone of chemical synthesis in this area is the Simmons-Smith reaction . This reaction is a widely utilized and stereospecific method for converting alkenes into cyclopropanes. nih.govnih.gov It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), which delivers a methylene group to the double bond of the fatty acid chain in a concerted fashion. wikipedia.orgresearchgate.net This preserves the stereochemistry of the original alkene. wikipedia.org A modified version of this reaction, employing diethylzinc (B1219324) (Et₂Zn) and diiodomethane, is known as the Furukawa modification and often provides increased reactivity. nih.govwikipedia.org The Simmons-Smith reaction is compatible with various functional groups, making it suitable for complex molecules like fatty acids. researchgate.net

Table 1: Key Features of the Simmons-Smith Reaction for Cyclopropanation

Feature Description
Reagents Diiodomethane (CH₂I₂) and a Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn).
Substrate An unsaturated fatty acid (e.g., Oleic Acid).
Mechanism A cheletropic reaction involving an organozinc carbenoid that adds a methylene group across the double bond.
Stereochemistry Stereospecific; the configuration of the double bond is preserved in the cyclopropane product.
Key Advantage High stereospecificity and compatibility with many functional groups found in natural products. nih.govresearchgate.net

Olefin metathesis is a powerful and versatile reaction in organic chemistry for rearranging carbon-carbon double bonds, catalyzed by metal alkylidene complexes. ias.ac.in Various forms of this reaction, such as self-metathesis, cross-metathesis (CM), and ring-closing metathesis (RCM), are extensively used to modify fatty acids and vegetable oils to produce valuable chemicals like diacids and polymers. ias.ac.inresearchgate.netgoogle.com However, the application of olefin metathesis for the direct synthesis of a cyclopropane ring on a fatty acid chain is not a commonly reported strategy. While metathesis is used to alter the carbon skeleton of fatty acids, other methods like the Simmons-Smith reaction are specifically employed for the formation of the cyclopropane moiety itself. researchgate.netresearchgate.net

Derivatization for Analytical and Structural Elucidation

Due to the low volatility of free fatty acids, derivatization is a critical step for their analysis by gas chromatography (GC) and mass spectrometry (MS). These modifications convert the polar carboxyl group into a less polar, more volatile ester, facilitating separation and detection.

The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is the most common derivatization method for GC-based analysis. This process increases the volatility of the compounds, making them suitable for GC separation. The procedure typically involves esterification with methanol (B129727) in the presence of a catalyst. A widely used reagent is boron trifluoride (BF₃) in methanol. The sample is heated with the BF₃/methanol reagent, leading to a rapid and quantitative conversion to FAMEs. nih.gov Following the reaction, the FAMEs are extracted into a nonpolar solvent like hexane (B92381) for injection into the GC-MS system. nih.gov This method has been successfully used to identify and quantify cyclopropane fatty acids in various biological samples, including bacteria and human tissue. nih.gov

While FAME analysis is excellent for identifying and quantifying known fatty acids, the mass spectra of FAMEs often lack the specific fragmentation patterns needed to determine the exact structure of an unknown fatty acid, such as the position of a cyclopropane ring. For this purpose, picolinyl esters are superior derivatives.

The nitrogen atom in the picolinyl ring directs the fragmentation process in the mass spectrometer, producing a series of diagnostic ions that allow for the precise location of structural features along the fatty acid's alkyl chain. The preparation of these esters can be achieved by converting the fatty acid to an acid chloride using a reagent like thionyl chloride, followed by a reaction with 3-pyridylcarbinol (also known as 3-hydroxymethylpyridine). This derivatization was instrumental in confirming the structure of this compound derivatives found in human adipose tissue.

Table 2: Comparison of Derivatization Methods for GC-MS Analysis

Derivative Purpose Advantage Disadvantage
FAME Identification & Quantification Simple, rapid, and quantitative conversion. Increases volatility. Mass spectra provide limited structural information (e.g., ring position).
Picolinyl Ester Structural Elucidation Nitrogen atom directs MS fragmentation, revealing the exact location of rings, branches, or double bonds. Preparation is typically a multi-step process.
Silyl Ester Identification & Quantification Increases volatility and thermal stability for GC analysis. Less common for detailed structural elucidation of fatty acids compared to picolinyl esters.

Advanced Analytical Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry stands as a cornerstone for the analysis of cyclopropaneoctanoic acid, offering high sensitivity and specificity. This technique is particularly effective for separating and identifying fatty acids within complex mixtures after their conversion to more volatile derivatives, such as fatty acid methyl esters (FAMEs).

Quantitative analysis of this compound using GC-MS provides the ability to determine its concentration in various biological and environmental samples. A specific quantitative GC-MS method has been developed for the detection of cyclopropane (B1198618) fatty acids (CPFA) in food products like cheese nih.govresearchgate.net. This methodology allows for the determination of quality parameters, including the limit of detection and limit of quantitation, which were found to be 60 and 200 mg/kg of cheese fat, respectively nih.gov.

In studies on human tissues, this compound 2-hexyl was identified as the predominant cyclopropane fatty acid, constituting approximately 0.4% of the total fatty acids in human adipose tissue and about 0.2% in serum researchgate.netnih.govresearchgate.net. The quantitative data from these analyses are crucial for understanding the distribution and potential biological significance of this compound. The precision of these quantitative methods is often validated to ensure they meet established analytical standards, such as those outlined by the Horwitz equation nih.gov.

Sample MatrixCompoundConcentration (% of total fatty acids)Reference
Human Adipose TissueThis compound 2-hexyl~0.4% researchgate.netnih.govresearchgate.net
Human SerumThis compound 2-hexyl~0.2% researchgate.netnih.govresearchgate.net

The identification of this compound in intricate biological samples is a significant application of GC-MS. This compound, along with other cyclopropane fatty acids, has been successfully identified in human adipose tissue and serum researchgate.netnih.govresearchgate.net. The process typically involves the extraction of total lipids from the sample, followed by hydrolysis and methylation to produce FAMEs, which are then analyzed by GC-MS nih.gov.

The mass spectra obtained from GC-MS analysis provide characteristic fragmentation patterns that are essential for the structural confirmation of cyclopropane fatty acids semanticscholar.org. For instance, the methyl esters of octadecanoic acids containing a cyclopropyl (B3062369) ring exhibit four distinct fragments that aid in their identification semanticscholar.org. To further confirm the structure of this compound 2-hexyl, derivatization to picolinyl esters has been employed, providing additional mass spectral data for unambiguous identification researchgate.netnih.gov. This robust methodology has enabled the detection of this compound in a variety of biological contexts, including bacteria, protozoa, and mammals nih.govnih.gov. The presence of these fatty acids has also been investigated in marine organisms, such as the nudibranchs Phyllidia varicosa and Phyllidiella pustulosa, where their detection suggests a potential origin from symbiotic bacteria core.ac.uk.

Fatty acid methyl ester (FAME) profiling by GC-MS is a well-established method for the chemotaxonomic classification and identification of bacteria. The unique fatty acid composition of bacterial cell membranes serves as a chemical fingerprint. Cyclopropane fatty acids, including derivatives of octanoic acid, are important components of these profiles for certain bacterial species restek.com.

The analysis of FAME profiles can distinguish between closely related bacterial species. For example, differences in the fatty acid profiles, including the presence of 2-hexyl-cyclopropane-octanoic acid, can help differentiate between Bordetella bronchiseptica and Bordetella pertussis restek.com. The Sherlock Microbial Identification System is an automated GC-FAME analysis system that can identify over 1,500 bacterial species based on their unique fatty acid profiles gcms.cz. This system utilizes the quantitative analysis of fatty acids ranging from 9 to 20 carbons in length to generate reproducible and objective microbial identifications gcms.cz. The standardized procedures for culturing and sample preparation are crucial for obtaining consistent and reliable FAME profiles gcms.cz.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of compounds. Both ¹H and ¹³C NMR are instrumental in the structural elucidation and characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a valuable tool for the structural analysis of fatty acids, including those with cyclopropane rings. The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum provide detailed information about the connectivity of atoms within the molecule. For cyclopropane fatty acids, the protons on the cyclopropane ring have characteristic upfield chemical shifts, often appearing in a region where other fatty acid signals are absent, which can aid in their identification nih.gov.

Recent advancements in NMR techniques, such as homonuclear decoupling, have been shown to enhance the sensitivity and detection of cyclopropane fatty acids nih.gov. This method can improve the signal-to-noise ratio, allowing for more accurate quantification of these compounds, even at low concentrations in complex mixtures nih.gov. While specific ¹H NMR spectral data for this compound is not detailed in the provided context, the general principles of ¹H NMR are routinely applied for the structural confirmation and quantitative analysis of fatty acids.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, making it an excellent tool for determining the number of non-equivalent carbons and their chemical environments pressbooks.pub. The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which often leads to better resolution of individual signals ic.ac.uk.

For cyclopropane-containing compounds, the carbon atoms of the cyclopropane ring exhibit characteristic chemical shifts that can be used for their identification docbrown.info. While the direct application of ¹³C NMR to this compound is not extensively described in the available literature, the technique is fundamental in the structural elucidation of complex natural products nih.govnih.gov. Techniques such as ¹³C-¹³C COSY can be particularly useful for tracing the carbon backbone of a molecule, especially when the compound is enriched with ¹³C isotopes nih.gov.

2D NMR Correlation Spectroscopy for Proton Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) correlation spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) signals in the spectrum of this compound. Unlike one-dimensional NMR, which can suffer from signal overlap in complex molecules, 2D NMR experiments spread the information across two frequency dimensions, revealing scalar (through-bond) couplings between protons. researchgate.netresearchgate.net

The most fundamental and widely used 2D correlation experiment is the ¹H-¹H Correlation Spectroscopy (COSY) experiment. researchgate.net A COSY spectrum displays the standard 1D ¹H NMR spectrum along both the horizontal and vertical axes. The crucial information is contained in the off-diagonal peaks, known as cross-peaks, which appear at the coordinates of two protons that are scalar-coupled to each other, typically over two or three bonds. researchgate.net

For a molecule like this compound, a COSY experiment would be instrumental in confirming the connectivity of the protons within the cyclopropane ring and along the octanoic acid chain. The protons of the cyclopropane ring itself—the two methylene (B1212753) protons (CH₂) and the two methine protons (CH)—would be expected to show correlations to each other. Furthermore, the methine protons of the ring would exhibit cross-peaks with the adjacent methylene protons of the octanoic acid chain, definitively linking the ring structure to the acyl chain. By "walking" along the chain from one cross-peak to the next, one can systematically assign each methylene group in the octanoic acid backbone up to the terminal methyl group.

Table 1: Expected ¹H-¹H COSY Correlations for this compound This table is illustrative and based on the theoretical structure. Actual chemical shifts would depend on the specific isomer and experimental conditions.

Proton(s) Expected Correlation to:
Carboxylic Acid (COOH) May show weak correlation to α-CH₂
α-CH₂ β-CH₂
β-CH₂ α-CH₂, γ-CH₂
... ...
Protons on Cyclopropane Ring Each other, adjacent CH₂ of the chain

Sample Preparation Techniques for Lipid Extraction and Derivatization

Effective analysis of this compound from biological samples hinges on meticulous sample preparation. This involves efficient extraction of lipids from the sample matrix, followed by derivatization to enhance volatility and thermal stability for gas chromatography-based analysis.

Lipid Extraction Methods (e.g., Folch Method)

The Folch method, or a modification thereof, is a widely adopted and robust procedure for the total lipid extraction from biological tissues, such as adipose tissue and serum, where cyclopropane fatty acids may be present. nih.govresearchgate.netnih.govmsconsult.dk The principle of this method relies on the use of a chloroform-methanol solvent system to solubilize lipids while precipitating proteins and carbohydrates. researchgate.net

The typical procedure involves the following steps:

Homogenization : The tissue sample is homogenized in a 2:1 mixture of chloroform (B151607) and methanol (B129727) to disrupt the cells and dissolve the lipids. nih.govmsconsult.dk

Phase Separation : A salt solution, such as 0.9% sodium chloride, is added to the homogenate. msconsult.dk This induces the separation of the mixture into two distinct phases. The upper, aqueous phase contains non-lipid components like sugars and amino acids, while the lower, organic phase contains the extracted lipids. msconsult.dk

Lipid Recovery : The lower chloroform phase, which contains the total lipid extract including this compound, is carefully collected. msconsult.dk The solvent is then evaporated, typically under a stream of nitrogen, to yield the purified lipid residue. msconsult.dk

This method is effective for extracting a broad range of lipid classes, including the triacylglycerols and phospholipids (B1166683) that are known to incorporate cyclopropane fatty acids. nih.govnasa.gov

Pyrolytic Derivatization Approaches

Pyrolytic derivatization, also known as thermally assisted hydrolysis and methylation (THM) or thermochemolysis, is a rapid, single-step method for the analysis of fatty acids within complex samples, minimizing sample preparation time. nih.govnih.gov This technique is particularly useful for converting non-volatile fatty acids into their volatile methyl ester derivatives directly within the heated inlet of a gas chromatograph. wikipedia.org

The process involves the high-temperature reaction of the lipid sample with a derivatizing agent, most commonly an organic base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). msconsult.dknih.gov When the sample mixed with TMAH is rapidly heated (pyrolyzed), ester and ether bonds are cleaved, and the carboxylic acid groups of the fatty acids are simultaneously methylated. msconsult.dknasa.gov The resulting fatty acid methyl esters (FAMEs) are volatile and can be immediately analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov This approach has been validated for the compositional analysis of fatty acids in various biological matrices. nih.gov

Another pyrolytic approach involves the derivatization to picolinyl esters using a pyrolyzer as a thermochemical micro-reactor. This method is advantageous because the mass spectra of picolinyl esters provide significant structural information, helping to locate features like the position of the cyclopropane ring. nih.gov

Use of Internal Standards for Quantification

For accurate quantification of this compound, the use of an internal standard is essential. nih.gov An internal standard is a known amount of a compound, structurally similar to the analyte but not naturally present in the sample, which is added at the beginning of the sample preparation process. nih.gov It experiences the same potential losses during extraction and derivatization and the same response variations during analysis as the target analyte.

By comparing the peak area of the this compound derivative to the peak area of the internal standard in the chromatogram, precise quantification can be achieved. This ratio corrects for variations in sample volume, extraction efficiency, and instrument response. For the analysis of fatty acids, including cyclopropane-containing variants, non-naturally occurring fatty acids or their esters are commonly used as internal standards.

Table 2: Examples of Internal Standards for Fatty Acid Quantification

Internal Standard Rationale for Use
19-methyl-eicosanoate A non-biological fatty acid ester used to quantify other FAMEs. nih.gov
Tetracosane An alkane used as an internal standard for GC-MS quantification of FAMEs.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of cyclopropaneoctanoic acid, MD simulations are employed to understand how its incorporation affects the structural and dynamic properties of lipid bilayers, which are the fundamental components of cellular membranes.

While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of cyclopropane (B1198618) fatty acids (CFAs) has been a subject of interest. These studies provide a framework for understanding the likely impact of this compound on membrane characteristics. The presence of the cyclopropane ring introduces a rigid, kinked structure into the fatty acid chain, which contrasts with the more flexible nature of saturated acyl chains and the specific kink of unsaturated cis-double bonds.

MD simulations of lipid bilayers containing CFAs generally investigate several key parameters to characterize the membrane's biophysical state. These include the area per lipid, membrane thickness, lipid order parameters (SCD), and lateral diffusion coefficients. The introduction of a cyclopropane ring is expected to alter the packing of lipids within the membrane. It is hypothesized that the rigid kink imposed by the cyclopropane group disrupts the ordered packing of adjacent saturated acyl chains, thereby increasing the area per lipid and decreasing membrane thickness. This can lead to an increase in membrane fluidity. Furthermore, the cyclopropane ring can influence the permeability of the membrane to small molecules and ions.

Table 1: Predicted Effects of this compound Incorporation on Lipid Bilayer Properties from Molecular Dynamics Simulation Principles
Membrane PropertyPredicted EffectRationale
Area per LipidIncreaseThe rigid kink of the cyclopropane ring disrupts ordered lipid packing.
Membrane ThicknessDecreaseIncreased area per lipid leads to a thinner bilayer.
Lipid Order Parameter (SCD)DecreaseDisruption of acyl chain packing reduces conformational order.
Lateral DiffusionIncreaseLooser lipid packing facilitates faster movement of lipids within the leaflet.
PermeabilityIncreaseDisordered packing may create transient voids, allowing small molecules to cross.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the reactivity of a molecule by determining various electronic descriptors. For this compound, DFT studies would focus on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a region of high negative potential around the carboxylic acid group, indicating its propensity to act as a hydrogen bond acceptor or to be deprotonated. The cyclopropane ring itself introduces strain, which can influence the local electronic environment.

Table 2: Representative Electronic Properties of this compound Predicted from DFT Principles
PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively lowIndicates electron-donating ability.
LUMO EnergyRelatively highIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)Moderate to largeSuggests moderate to high chemical stability.
Molecular Electrostatic Potential (MEP)Negative potential at the carboxylic acid groupIndicates the site for electrophilic attack and hydrogen bonding.
Dipole MomentNon-zeroReflects the polar nature of the molecule, primarily due to the carboxylic acid group.

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to explore its potential interactions with protein targets.

While specific docking studies targeting this compound are not widely reported, research on related molecules and the enzymes that synthesize them provides valuable insights. For instance, studies on cyclopropane fatty acid (CFA) synthase, the enzyme responsible for creating the cyclopropane ring on fatty acids already incorporated into phospholipids (B1166683), reveal key aspects of how a protein can recognize and bind a cyclopropane-containing lipid precursor. The crystal structure of E. coli CFA synthase shows a binding pocket that accommodates the acyl chain of a phospholipid. nih.govmit.edu The enzyme recognizes the double bond of the unsaturated fatty acid and catalyzes the methylene (B1212753) transfer from S-adenosyl-L-methionine (SAM). nih.govmit.edu

Docking analyses of this compound with various protein targets would involve identifying potential binding pockets and evaluating the binding affinity, typically expressed as a binding energy score. The interactions would likely be dominated by hydrophobic contacts between the aliphatic chain and nonpolar amino acid residues, as well as hydrogen bonding and electrostatic interactions involving the carboxylic acid head group.

A study on cyclopropane carboxylic acid derivatives showed their interaction with collagenase, suggesting that the cyclopropane moiety can be accommodated in protein active sites. researchgate.net This indicates that this compound could potentially act as a ligand for various enzymes and receptors.

Table 3: Potential Interacting Residues in a Hypothetical Protein Binding Site for this compound
Interaction TypeThis compound MoietyPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxylic Acid GroupArginine, Lysine, Histidine, Serine, Threonine
Hydrophobic InteractionsAliphatic Chain and Cyclopropane RingLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Van der Waals ForcesEntire MoleculeVarious residues in the binding pocket

Emerging Research Areas and Future Perspectives

Elucidating Mechanisms of Cyclopropaneoctanoic Acid in Bacterial Pathogenesis and Resistance

Cyclopropane (B1198618) fatty acids are integral components of the cell membranes of many bacteria, where they are formed by the post-synthetic modification of unsaturated fatty acid chains in phospholipids (B1166683). nih.gov This modification, catalyzed by cyclopropane fatty acid synthase (CFAS), is particularly prominent as bacterial cultures enter the stationary phase. nih.gov The presence of cyclopropane rings in the membrane lipids is believed to alter membrane fluidity, stability, and permeability. nih.gov

Emerging research indicates a significant role for these modifications in bacterial survival and virulence. Strains of certain bacterial pathogens that lack the ability to synthesize cyclopropane fatty acids have shown deficiencies in pathogenesis. nih.gov The formation of CPFAs is considered an adaptive response to various environmental stresses, including changes in pH and exposure to antimicrobial agents. nih.govfrontiersin.org For instance, in Helicobacter pylori, the enzyme responsible for CFA synthesis (CfaS) has been shown to be crucial for acid and antibiotic resistance, as well as for successful colonization of the gastric environment. nih.gov The dysregulation or inhibition of the cfa gene, which encodes for CFA synthase, is being explored as a potential therapeutic target to combat bacterial drug resistance and pathogenicity. nih.gov The energetic cost of synthesizing CPFAs—requiring three ATP molecules per cyclopropane ring—suggests their critical importance for bacterial survival under harsh conditions. nih.gov

Bacterial SpeciesRole of Cyclopropane Fatty AcidsReference
Escherichia coliAcid resistance, stationary phase adaptation nih.govnih.gov
Helicobacter pyloriAcid resistance, antibiotic resistance, gastric colonization nih.gov
Salmonella entericaFormation of CFAs in response to environmental cues asm.org
Mycobacterium tuberculosisContains enzymes for cyclopropanation of mycolic acids nih.gov

Exploring the Role of this compound in Plant Stress Physiology

While more commonly associated with bacteria, cyclopropane fatty acids are also found in a select group of higher plants, primarily within the order Malvales. nih.govresearchgate.net Research in this area is uncovering the potential involvement of these unusual fatty acids in plant adaptation to environmental challenges. The biosynthesis of CPFAs in plants, similar to bacteria, involves the transfer of a methylene (B1212753) group from S-adenosylmethionine to an oleate (B1233923) precursor. pnas.org

Studies have suggested a correlation between the presence of long-chain cyclopropane fatty acids and tolerance to abiotic stresses. For example, these fatty acids have been identified in the leaves of early spring plants and in drought-tolerant species, hinting at a role in adapting to cold and arid conditions. nih.gov The precursor to the plant hormone ethylene, 1-amino-cyclopropane-1-carboxylic acid (ACCA), shares a structural motif with cyclopropane fatty acids and is deeply involved in plant stress responses, including defense against pathogens and tolerance to abiotic stress. nih.govfrontiersin.org Further research is aimed at elucidating the precise mechanisms by which CPFAs contribute to plant stress physiology, which could inform strategies for developing more resilient crops. nih.govresearchgate.net

Advanced Synthetic Routes for Stereospecific this compound Isomers

The precise three-dimensional arrangement, or stereochemistry, of the cyclopropane ring and its substituents is critical for its biological activity and physical properties. This has spurred the development of advanced synthetic methods to produce specific stereoisomers of cyclopropane-containing molecules, including derivatives of this compound.

Current research focuses on stereospecific and stereoselective cyclopropanation reactions. One approach involves the samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids, which allows for the direct and completely stereospecific synthesis of cyclopropanecarboxylic acids without the need for protecting groups. organic-chemistry.org Other methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved using a 1,3-dipolar cycloaddition with diazomethane. doi.org The development of such synthetic strategies is crucial for creating specific isomers of this compound to probe their biological functions and for the potential synthesis of novel pharmaceuticals and agrochemicals. organic-chemistry.orgillinois.edunih.gov

Development of Novel Analytical Techniques for Trace-Level Detection

The identification and quantification of this compound and other CPFAs in complex biological matrices, where they often exist at low concentrations, present a significant analytical challenge. nih.govresearchgate.netnih.gov Consequently, a key area of emerging research is the development of more sensitive and specific analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for analyzing fatty acids, including CPFAs, after their conversion to more volatile derivatives like fatty acid methyl esters (FAMEs). nih.govmdpi.com To confirm the structure and position of the cyclopropane ring, further derivatization to picolinyl esters can be performed. nih.govresearchgate.netnih.gov Researchers are continuously refining these methods to improve detection limits and accuracy. mdpi.com Additionally, nuclear magnetic resonance (NMR) spectroscopy is being explored as a powerful tool for the identification and quantification of CPFAs. acs.org Novel NMR techniques, such as homonuclear decoupling double irradiation, are being developed to enhance the detection of these compounds in complex mixtures like food matrices. acs.org

Analytical TechniqueApplication in CPFA AnalysisKey FeaturesReference
GC-MSIdentification and quantification in biological samples (adipose tissue, serum, plasma)High sensitivity, requires derivatization (e.g., to FAMEs or picolinyl esters) nih.govmdpi.com
NMR SpectroscopyStructural elucidation and quantification in food matricesNon-destructive, provides detailed structural information, sensitivity can be a challenge acs.org

Investigation of this compound Derivatives as Chemical Probes for Biological Pathways

The unique structure of this compound makes it and its derivatives attractive candidates for development as chemical probes to investigate various biological pathways. By incorporating reporter tags (e.g., fluorescent dyes or affinity labels) or reactive groups, these molecules can be used to identify and characterize the proteins and enzymes that interact with or metabolize CPFAs.

Understanding the biosynthesis of CPFAs, which involves the enzyme CFA synthase acting on phospholipid substrates within a membrane bilayer, is a key area of investigation. nih.gov Derivatives of this compound could be designed to mimic the natural substrates or intermediates of this pathway, allowing researchers to study the enzyme's mechanism and identify potential inhibitors. asm.org Such probes would be invaluable for elucidating the precise roles of CPFAs in processes like bacterial pathogenesis and plant stress responses.

Potential for Drug Development Research (Non-Clinical): Targeting Bacterial Resistance Mechanisms

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, found in a number of approved drugs. eurekalert.orgnih.gov The rigid, three-dimensional nature of the cyclopropane ring can enhance a molecule's potency, metabolic stability, and ability to bind to its biological target. nih.gov

Given the crucial role of cyclopropane fatty acids in the survival and virulence of pathogenic bacteria, the enzymes involved in their synthesis, such as CFA synthase, represent promising targets for the development of new antimicrobial agents. nih.govnih.gov Inhibiting CFA synthase could disrupt the bacterial membrane's integrity and render the bacteria more susceptible to host immune defenses or conventional antibiotics. nih.gov This strategy is particularly appealing as it targets a pathway that is present in many bacteria but absent in humans, potentially minimizing side effects. Research in this area focuses on designing and synthesizing molecules that can specifically inhibit CFA synthase, offering a novel approach to combatting the growing problem of antibiotic resistance. nih.gov

Role in Industrial Applications (e.g., Chemical Intermediates)

The distinct chemical properties of cyclopropane fatty acids, including those derived from this compound, position them as valuable feedstocks for the chemical industry. nih.govresearchgate.net Oils rich in CPFAs, sourced from certain plants, are being explored as renewable starting materials for a variety of products. frontiersin.orgnih.gov

These fatty acids can be used in the synthesis of lubricants, cosmetics, dyes, and coatings. nih.govresearchgate.net Furthermore, the cyclopropane ring can be chemically opened to produce branched-chain fatty acids, which are in demand for oleochemical products due to their high oxidative stability and low melting points. frontiersin.org The in-planta production of cyclopropane oils, followed by extraction and chemical modification, presents a sustainable alternative to petrochemical-based synthesis of these valuable branched-chain fatty acids. frontiersin.orgconsensus.app

Q & A

Q. What analytical methods are recommended for identifying and quantifying cyclopropaneoctanoic acid in complex matrices?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For example, in lipidomic studies, GC-MS protocols involve derivatization (e.g., methylation) to improve volatility, followed by separation on polar capillary columns (e.g., DB-5MS) and detection via electron ionization . Calibration curves using synthetic standards are essential for quantification, and internal standards (e.g., heptadecanoic acid) should be used to correct for matrix effects .

Q. Where are natural sources of this compound documented, and how can researchers validate its presence?

This compound has been detected in plant oils (e.g., sea buckthorn) and stingless bee propolis. To validate its presence, researchers should combine extraction methods (e.g., Folch protocol for lipids) with spectral matching (GC-MS retention indices, fragmentation patterns) and comparison to authenticated standards. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What sample preparation techniques optimize this compound recovery for analysis?

Lipid extraction protocols, such as the Folch method (chloroform:methanol, 2:1 v/v), are effective for isolating this compound from biological matrices. Post-extraction, saponification and methylation steps enhance detectability in GC-MS. Centrifugation at 4°C and nitrogen evaporation are recommended to prevent degradation .

Q. How should researchers assess the stability of this compound during storage and analysis?

Stability studies should include:

  • Short-term stability tests at room temperature.
  • Long-term storage at -80°C under nitrogen to prevent oxidation.
  • Regular analytical checks using GC-MS to monitor degradation products (e.g., decarboxylated derivatives). Protocols from environmental chemistry studies on microplastic-associated lipids provide robust frameworks .

Q. What spectroscopic and chromatographic parameters are critical for initial characterization?

Key parameters include:

  • NMR : 1^1H and 13^13C NMR for cyclopropane ring confirmation (δ ~0.5–1.5 ppm for cyclopropane protons).
  • IR : Stretching vibrations near 1700 cm1^{-1} (carboxylic acid C=O).
  • GC-MS : Retention indices and characteristic fragments (e.g., m/z 55 for cyclopropane rings). Detailed methodologies are outlined in analytical chemistry guidelines .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters to resolve this compound from co-eluting compounds?

Optimization strategies include:

  • Testing column phases (e.g., DB-23 for better polar compound separation).
  • Adjusting temperature gradients (e.g., 5°C/min from 50°C to 250°C).
  • Using tandem MS (MS/MS) to isolate target ions. Statistical tools like ANOVA can evaluate parameter efficacy. Refer to reproducibility guidelines in analytical chemistry journals for validation .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally validated?

Hypotheses suggest cyclopropanation via methyltransferase activity on unsaturated fatty acids (e.g., oleic acid). Isotopic labeling (e.g., 13^{13}C-methionine) and gene knockout studies in microbial models (e.g., E. coli) can trace precursor incorporation. Metabolomic flux analysis is critical for pathway elucidation .

Q. What ecological roles does this compound play in microplastic-polluted environments?

Advanced studies should integrate field sampling (e.g., surface water microplastics) with lab-based exposure assays. Ecotoxicological endpoints (e.g., biomarker analysis in aquatic organisms) and mass spectrometry imaging (MSI) can map spatial distribution. Multivariate analysis identifies correlations with pollutant loads .

Q. How can contradictory data on this compound concentrations across studies be reconciled?

Discrepancies (e.g., 0.04% in sea buckthorn vs. 3.02% in propolis) require:

  • Meta-analysis of extraction protocols and matrix effects.
  • Multivariate regression to assess environmental or genetic variables.
  • Inter-laboratory validation using standardized reference materials. Contradiction analysis frameworks from qualitative research are applicable .

Q. What strategies are effective for synthesizing novel derivatives of this compound for functional studies?

Synthetic approaches include:

  • Ring-opening reactions with nucleophiles (e.g., amines for amide derivatives).
  • Enzymatic modification using lipases.
  • Characterization via X-ray crystallography and high-resolution MS. Ensure purity (>95%) via HPLC and comply with synthetic chemistry reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.